Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride

Salt Selection Formulation Aqueous Solubility

Inconsistent salt forms or unprotected amines often cause side reactions during Boc deprotection, requiring extra base and generating byproducts. This product is a pre-formed hydrochloride salt of the 3-amino-1-Boc-tetrahydroquinoline scaffold, enabling stable handling and chemoselective derivatization. Key advantages: (i) free 3-amine allows direct acylation, sulfonylation, or alkylation without intermediate deprotection; (ii) orthogonal protecting groups support rapid library synthesis and chiral resolution to enantiopure THQ derivatives; (iii) enhanced aqueous solubility suits high-throughput experimentation. Purity ≥95% (HPLC); shipped ambient.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 1955493-13-6
Cat. No. B13258950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride
CAS1955493-13-6
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N.Cl
InChIInChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16;/h4-7,11H,8-9,15H2,1-3H3;1H
InChIKeyFCGLPUDLCUIZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate HCl for Medicinal Chemistry


Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride is a functionalized heterocyclic building block featuring a saturated quinoline core, an N-Boc protecting group, and a free primary amine presented as a hydrochloride salt . Its molecular formula is C14H22ClN2O2 (MW 284.78), and it is commercially available at purities commonly exceeding 95% . The compound serves as a key intermediate for constructing 3-amino-substituted tetrahydroquinoline derivatives, a scaffold explored for modulating diverse biological targets, including E3 ligases and kinases [1].

1
Orthogonal protection: N-Boc on ring nitrogen, free 3-amine as HCl salt enables sequential chemoselective derivatization.
2
Stable salt form: Hydrochloride salt improves handling and aqueous compatibility compared to free base.
3
3-amino substitution: Positioned for chiral resolution or enantioselective synthesis; precursor to stereodefined SAR probes.

3-Amino-Tetrahydroquinoline Building Block Selection Criteria


The tetrahydroquinoline scaffold is not a homogenous commodity; subtle variations in ring saturation, regioisomerism, and protecting group strategy profoundly impact downstream synthetic efficiency and biological outcomes. For instance, in a Parkin E3 ligase program, swapping a methyl for an isopropyl substituent on the tetrahydroquinoline core or inverting the stereocenter led to complete loss of target activity [1]. Using a non-salt form, an alternative N-protected analog (e.g., free base or 4-amino isomer), or a less stable salt can introduce handling difficulties, unpredictable byproduct formation during Boc deprotection, and require additional base-spiking steps in subsequent coupling reactions . The precise architecture of this compound—a stable HCl salt with an orthogonally protected 1-N-Boc and a free 3-amino group—is critical for reproducibility in medicinal chemistry campaigns .

Non-salt or free base form May introduce handling difficulties, unpredictable byproduct formation during Boc deprotection, and require additional base-spiking steps.
4-amino or other regioisomers Regioisomeric change alters the spatial orientation of the amine, which can shift biological target engagement and synthetic coupling outcomes.
Non-Boc protecting groups Alternative N-protection strategies may compromise orthogonal deprotection sequences and reduce reproducibility in library synthesis.

Quantitative Differentiators for Tert-butyl 3-amino-tetrahydroquinoline HCl


Aqueous Solubility Enhancement Over Free Base

The hydrochloride salt form (target) offers fundamentally different aqueous solubility properties compared to its free base analog (tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, CAS 885954-16-5). Class-level data for the tetrahydroquinoline core shows that while the free base typically exhibits water solubility of <1 g/L at 20°C, the hydrochloride salt form significantly enhances this, making it suitable for aqueous reaction conditions . This is a critical differentiator for users requiring solution-phase chemistry in polar solvents without the need for additional solubilizing agents.

Aqueous Solubility
Class-level inference
Target:Enhanced water solubility (HCl salt)
Comparator:Very low water solubility (free base)
Supports aqueous synthetic transformations and simplified purification.
Class-level data; verify for specific lot.
Salt Selection Formulation Aqueous Solubility

Lower LogP for Better Chromatographic Separation

The target compound's calculated LogP (2.73) is significantly lower than that of a common, less polar analog, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (predicted LogP ≈ 3.5) . This 0.77 LogP unit difference, driven by the 3-amino group, translates into a more hydrophilic character that can be exploited in reverse-phase chromatography for easier separation of reaction mixtures or for tuning the overall lipophilicity of a final drug candidate [1].

Calculated LogP
Cross-study comparable
2.73 LogP Δ -0.77 vs 3,4-dihydro analog
Enables distinct reverse-phase separation and lipophilicity tuning.
Calculated values; confirm experimentally.
Lipophilicity LogP Chromatography

Stereospecific Parkin E3 Ligase Activity

In a Parkin E3 ligase activation program, the tetrahydroquinoline core was optimized to achieve an EC50 of 0.04 μM and 100% Emax in a biochemical assay [1]. Critically, the (R)-enantiomer at the 3-position was essential for activity, while the corresponding (S)-enantiomer was inactive [1]. This demonstrates that the 3-amino substitution pattern, stereochemically defined, is a primary driver of biological activity in this validated chemical series. The target compound is the direct precursor to such enantiopure 3-amino building blocks [1].

Parkin Activation
Class-level inference
Target (R)-precursor:EC50 0.04 μM, Emax 100%
Comparator (S):Inactive
3-amino chiral center context supports enantioselective SAR exploration.
Racemic precursor; enantiomer resolution needed.
Parkin E3 Ligase Stereochemistry Structure-Activity Relationship

Precursor for THPP Parkin Activators

The target compound's core is a direct synthetic precursor to the tetrahydro-1H-pyrido[4,3-b]indole (THPP) series, a class of positive allosteric modulators (PAMs) for Parkin E3 ligase. The lead compound BIO-2007817, derived from this scaffold, demonstrated an optimal balance of high biochemical potency (EC50 < 0.2 μM), excellent solubility, and moderate permeability in the MDR1-MDCK assay [1]. This specific scaffold was chosen over other chemotypes after multiple rounds of library synthesis and property-based optimization, highlighting its privileged nature for CNS-penetrant PAM design [1].

Scaffold Optimization
Class-level inference
Target scaffold:>350-fold potency improvement from HTS hit
Comparator:Other HTS clusters halted
Privileged scaffold for CNS-penetrant chemical probe design.
Derived from medicinal chemistry campaign.
Drug Discovery Chemical Probe THPP Series

Applications of Tert-butyl 3-amino-tetrahydroquinoline HCl


Enantioselective Synthesis of CNS-Penetrant Probes

The 3-amino group serves as the chiral anchor for synthesizing enantiopure tetrahydroquinoline (THQ) derivatives. As demonstrated in the Parkin PAM program, the (R)-enantiomer is critical for biological activity [1]. This compound, as the HCl salt of the racemic Boc-protected amine, can be directly resolved via chiral chromatography or used to generate diastereomeric salts, enabling access to both enantiomers for SAR studies aiming to balance potency, solubility, and CNS permeability [1].

Parallel Library Synthesis for Kinase and E3 Ligases

The orthogonal protecting groups (N-Boc on the ring nitrogen, free 3-amino as HCl salt) allow for sequential, chemoselective derivatization without intermediate deprotection steps. The free amine can be directly acylated, sulfonylated, or alkylated, while the ring nitrogen remains protected . This enables the rapid synthesis of diverse compound libraries, such as the 350-fold potency improvement achieved from an HTS hit by varying the amide moiety on this scaffold [1].

Aqueous-Phase Bioconjugation and HTE

The enhanced aqueous solubility of the HCl salt, inferred from class properties , makes it suitable for high-throughput experimentation (HTE) setups that require polar solvents. This avoids the need for DMSO or other toxic solvents, which can interfere with biochemical assays. The free amine can be directly conjugated to activated esters, isocyanates, or sulfonyl chlorides in aqueous or mixed aqueous-organic media.

Application
Selection Property
Validation Focus
Enantioselective synthesis of CNS-penetrant probes
Chiral resolution at 3-position
Enantiomeric excess and target engagement
Parallel library synthesis for kinase/E3 ligase targets
Orthogonal Boc/amine protection
Chemoselective derivatization efficiency
Aqueous-phase bioconjugation and HTE
HCl salt aqueous solubility
Solubility in polar reaction media and bioconjugation yield
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